

A Comprehensive Technical Guide to the Spectral Data of 4-Hydroxyquinoline

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Compound of Interest		
Compound Name:	4-Hydroxyquinoline	
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This in-depth guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for **4-hydroxyquinoline**. The information is presented in a clear, structured format to facilitate easy comparison and interpretation, supplemented by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **4-hydroxyguinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-hydroxyquinoline** was recorded in DMSO-d6 at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	7.970	d	7.4
H-3	6.115	d	7.4
H-5	8.167	d	8.0
H-6	7.358	t	7.6
H-7	7.605	t	7.8
H-8	7.678	d	8.2
OH/NH	11.91	s (br)	-

Source: ChemicalBook[1][2]

¹³C NMR Spectral Data

The ^{13}C NMR spectral data for **4-hydroxyquinoline** in DMSO-d6 is provided below.

Assignment	Chemical Shift (ppm)
C-2	140.5
C-3	110.1
C-4	177.2
C-4a	125.1
C-5	124.0
C-6	123.5
C-7	132.2
C-8	118.7
C-8a	140.8



Note: Specific peak assignments for ¹³C NMR were not explicitly available in the search results and are based on typical quinoline chemical shifts for illustrative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of **4-hydroxyquinoline** is typically recorded using a KBr wafer.[3] Key absorption bands are listed below.

Frequency (cm ⁻¹)	Assignment
3400-2500 (broad)	O-H and N-H stretching
1645	C=O stretching (keto tautomer)
1600, 1550, 1480	Aromatic C=C stretching
1250	C-O stretching
760	C-H bending (ortho-disubstituted ring)

Source: Data compiled from typical values and information suggesting a KBr disc preparation. [4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima of **4-hydroxyquinoline** are sensitive to the solvent and pH of the medium.

Solvent/Buffer	λmax (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)
100 mM KPi buffer, pH 7.0	326, 314, 228	7,980, 8,960, 19,900
Acidic solution (pH 1.1)	302, 227	9.1 x 10 ³ , 5.6 x 10 ⁴
Neutral solution (pH 6.9)	316, 230	1.6 x 10 ⁴ , 3.5 x 10 ⁴
Basic solution (pH 12.1)	313, 236	1.2 × 10 ⁴ , 3.1 × 10 ⁴

Source: ResearchGate, RSC Publishing[5]



Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A sample of **4-hydroxyquinoline** (approximately 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer is used for analysis.
- Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and enhance the signal of quaternary carbons. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of 4-hydroxyquinoline (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.



- Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
 The KBr pellet containing the sample is then placed in the sample holder, and the sample
 spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over
 the range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

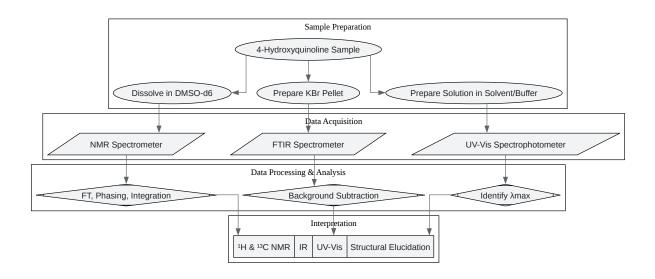
UV-Vis Spectroscopy

- Sample Preparation: A stock solution of 4-hydroxyquinoline is prepared in a suitable solvent (e.g., ethanol, methanol, or a specific buffer solution). Serial dilutions are then made to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU. For pH-dependent studies, appropriate buffer solutions are used to prepare the sample solutions at the desired pH values.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
- Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the blank solvent or buffer, and the other with the sample solution. The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
- Data Processing: The instrument automatically subtracts the absorbance of the blank from the sample absorbance. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationships between different spectral data for the structural elucidation of **4-hydroxyquinoline**.

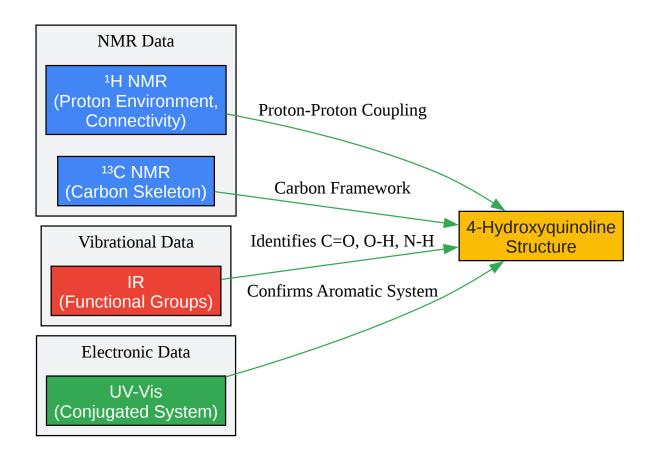




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Caption: Workflow for the spectral analysis of **4-Hydroxyquinoline**.





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Caption: Relationship between spectral data and structural information.

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